methyl 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a nitrophenyl group, and a methylideneamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-thiophenecarboxaldehyde with 4-nitrobenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclization agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methylideneamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thienopyridine core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,6-DIMETHYL-3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
METHYL 4,6-DIMETHYL-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: Contains a methoxy group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
The presence of the nitrophenyl group in METHYL 4,6-DIMETHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4,6-dimethyl-3-[(4-nitrophenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H15N3O4S/c1-10-8-11(2)20-17-14(10)15(16(26-17)18(22)25-3)19-9-12-4-6-13(7-5-12)21(23)24/h4-9H,1-3H3 |
InChI Key |
AXDHWDLMBFMLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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